[(1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynyl](trimethyl)silane
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Overview
Description
(1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynylsilane is an organosilicon compound with a unique structure that combines a cyclopropyl ring, an ethynyl group, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynylsilane typically involves the reaction of 1-chloro-2,2,3,3-tetramethylcyclopropylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., potassium carbonate), nucleophiles (e.g., amines), and electrophiles (e.g., halogens). Reaction conditions typically involve inert atmospheres and controlled temperatures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropyl derivatives, while addition reactions can produce haloalkenes or alkynes.
Scientific Research Applications
(1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynylsilane has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties, such as increased stability or reactivity.
Biological Studies: Researchers use this compound to study the effects of organosilicon compounds on biological systems, including their potential as therapeutic agents.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for the synthesis of other organosilicon compounds.
Mechanism of Action
The mechanism of action of (1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynylsilane involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ethynyl group, which can participate in addition and substitution reactions. The trimethylsilyl group provides stability and can be removed under specific conditions to reveal reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- (1-Bromo-2,2,3,3-tetramethylcyclopropyl)ethynyl(trimethyl)silane
- (1-Iodo-2,2,3,3-tetramethylcyclopropyl)ethynyl(trimethyl)silane
- (1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynyl(trimethyl)germane
Uniqueness
(1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynylsilane is unique due to the combination of its cyclopropyl ring, ethynyl group, and trimethylsilyl group. This combination imparts specific reactivity and stability characteristics that are not found in similar compounds. The presence of the chlorine atom also allows for further functionalization, making it a versatile building block in organic synthesis.
Properties
CAS No. |
80631-32-9 |
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Molecular Formula |
C12H21ClSi |
Molecular Weight |
228.83 g/mol |
IUPAC Name |
2-(1-chloro-2,2,3,3-tetramethylcyclopropyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H21ClSi/c1-10(2)11(3,4)12(10,13)8-9-14(5,6)7/h1-7H3 |
InChI Key |
IQOSNUBNQXMGIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C#C[Si](C)(C)C)Cl)(C)C)C |
Origin of Product |
United States |
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